1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl-
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Overview
Description
1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- is a heterocyclic compound that features a benzimidazole core substituted with a furan ring and a chlorine atom. Benzimidazole derivatives are known for their broad spectrum of biological activities, making them significant in medicinal chemistry . The presence of the furan ring and chlorine atom in this compound potentially enhances its pharmacological properties.
Preparation Methods
The synthesis of 1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the furan and chlorine substituents . Industrial production methods often employ catalytic processes to ensure high yield and purity. For instance, the use of nickel-catalyzed addition to nitriles has been reported to be effective in forming substituted imidazoles .
Chemical Reactions Analysis
1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
3-Chloro-1-(furan-2-yl)methylbenzimidazole: Exhibits potent anticancer activity.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their pharmacological profiles.
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-chloro-1-(furan-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H9ClN2O/c13-9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-16-10/h1-6,8H,7H2 |
InChI Key |
JEQZWEQQQFWWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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